molecular formula C19H19ClN2O3 B4718744 3-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Cat. No. B4718744
M. Wt: 358.8 g/mol
InChI Key: OAGAIEWIISOFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, commonly known as CK2 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

CK2 inhibitor exerts its effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 inhibitor binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of cellular processes regulated by CK2.
Biochemical and Physiological Effects:
CK2 inhibitor has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using CK2 inhibitor in lab experiments include its potent inhibitory activity against CK2, its ability to inhibit various cellular processes, and its potential therapeutic applications in various diseases. However, the limitations of using CK2 inhibitor in lab experiments include its potential off-target effects and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

For CK2 inhibitor research include the development of more potent and selective inhibitors, the determination of its safety and efficacy in vivo, and the identification of downstream targets of CK2 inhibition. In addition, the combination of CK2 inhibitor with other therapeutic agents may enhance its therapeutic efficacy in various diseases.

Scientific Research Applications

CK2 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CK2 inhibitor has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-14-12-15(6-7-17(14)20)25-11-10-24-9-8-22-13-21-18-5-3-2-4-16(18)19(22)23/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGAIEWIISOFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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